Ethacrynate calcium dihydrate
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Overview
Description
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate is a chemical compound with the molecular formula C₁₃H₁₁Cl₂O₄Ca. It is known for its unique structure, which includes a dichlorophenoxy group and a methylidenebutanoyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate typically involves the reaction of 2,3-dichloro-4-(2-methylidenebutanoyl)phenoxyacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain the desired temperature and pH. The product is then purified using techniques such as crystallization or precipitation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in an alcoholic medium at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetates with various functional groups.
Scientific Research Applications
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethacrynic acid: A diuretic with a similar dichlorophenoxy structure.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.
Uniqueness
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ethacrynic acid, which is primarily used as a diuretic, this compound has broader applications in scientific research and industry. Its structural similarity to 2,4-dichlorophenoxyacetic acid allows for similar herbicidal activity, but the presence of the methylidenebutanoyl group provides additional reactivity and potential for diverse applications.
Properties
CAS No. |
7541-97-1 |
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Molecular Formula |
C26H30CaCl4O12 |
Molecular Weight |
716.4 g/mol |
IUPAC Name |
calcium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate;tetrahydrate |
InChI |
InChI=1S/2C13H12Cl2O4.Ca.4H2O/c2*1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;;;;;/h2*4-5H,2-3,6H2,1H3,(H,16,17);;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
YIDUDQBVPLSVTH-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.O.O.O.O.[Ca+2] |
Origin of Product |
United States |
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